molecular formula C22H28ClN3O3S B2603974 N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216701-36-8

N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2603974
CAS RN: 1216701-36-8
M. Wt: 449.99
InChI Key: QCCVMZOMPONXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O3S and its molecular weight is 449.99. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis

N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride: (EDAC) is commonly used in peptide synthesis. It acts as a coupling agent, facilitating the formation of peptide bonds between amino acids during solid-phase peptide synthesis. EDAC activates carboxyl groups, allowing them to react with amino groups, resulting in efficient peptide chain elongation .

Crosslinking Proteins to Nucleic Acids

EDAC plays a crucial role in crosslinking proteins to nucleic acids. Researchers use it to stabilize protein-RNA interactions, especially in applications like post-fixation and crosslinking of small ribonucleic acid (RNA) species from formalin-fixed paraffin-embedded (FFPE) tissues. Additionally, it enhances fluorescent in situ hybridization (FISH) and immunofluorescence (IF) signals .

Immunoconjugates Preparation

EDAC is employed in the preparation of immunoconjugates. By coupling antibodies or other proteins to nucleic acids, researchers create targeted complexes for various applications, including diagnostics, drug delivery, and therapeutic interventions .

Self-Healing Hydrogels

The compound N-3-(dimethylamino)propyl methacrylamide (a derivative of EDAC) is used as a monomer to synthesize self-healing pH-responsive hydrogels. These hydrogels find applications in drug delivery due to their ability to respond to environmental changes and release therapeutic agents .

Gene Delivery Vectors

EDAC’s cationic properties make it suitable for developing gene delivery vectors. It can complex with nucleic acids (such as DNA or RNA) and facilitate their intracellular delivery. Researchers explore this application for gene therapy and other biomedical purposes .

Novel Benzamide Derivatives

In related research, novel benzamide derivatives have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. These derivatives exhibit potential biological activities and may find applications in drug discovery and medicinal chemistry .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S.ClH/c1-15-7-9-17-20(13-15)29-22(23-17)25(12-6-11-24(2)3)21(26)16-8-10-18(27-4)19(14-16)28-5;/h7-10,13-14H,6,11-12H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCVMZOMPONXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

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